4-Ethynyl-1-methylpiperidine-2,6-dione
Description
4-Ethynyl-1-methylpiperidine-2,6-dione is a heterocyclic compound featuring a piperidine backbone substituted with an ethynyl group at position 4, a methyl group at position 1, and ketone moieties at positions 2 and 5. This structure combines rigidity from the ethynyl group with the metabolic stability imparted by the methyl and dione groups.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-ethynyl-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H9NO2/c1-3-6-4-7(10)9(2)8(11)5-6/h1,6H,4-5H2,2H3 |
InChI Key |
CBCOWFBCPUIWGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(CC1=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methylpiperidine-2,6-dione typically involves the alkylation of piperidine derivatives followed by the introduction of the ethynyl group. One common method includes the reaction of 1-methylpiperidine-2,6-dione with ethynyl bromide under basic conditions to introduce the ethynyl group at the fourth position. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethynyl group.
Major Products
The major products formed from these reactions include substituted piperidines, alcohol derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-1-methylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
